Widdrol
Overview
Description
Widdrol is a sesquiterpene alcohol derived from the plant Juniperus chinensis. It is known for its distinctive odor and has been traditionally used in medicine to treat various ailments such as fever, inflammation, and cancer . This compound has gained attention in recent years due to its potential anti-tumor and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Widdrol can be synthesized through several routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For instance, the ketone 8 can be converted into the gem-dimethyl derivative, followed by migration of one of the double bonds to the appropriate position and subsequent conversion into the ketone 9 .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Juniperus chinensis. The extraction process includes steam distillation or solvent extraction, followed by purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Widdrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .
Scientific Research Applications
Widdrol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various complex organic molecules.
Biology: It has been studied for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Due to its distinctive odor, this compound is used in the fragrance industry.
Mechanism of Action
Widdrol exerts its effects through several molecular pathways:
Anti-Angiogenic Activity: this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 and its downstream proteins such as AKT, focal adhesion kinase, and endothelial nitric oxide synthase.
DNA Damage Checkpoint Activation: this compound induces DNA double-strand breaks, leading to the activation of the checkpoint kinase 2-p53-cell division cycle 25A-p21-mini-chromosome maintenance 4 pathway, resulting in G1 phase cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Widdrol is often compared with other sesquiterpenes such as cedrol and thujopsene.
Thujopsene: Another sesquiterpene from Juniperus species, thujopsene has been studied for its antimicrobial properties.
Uniqueness of this compound: this compound’s unique combination of anti-tumor, anti-angiogenic, and DNA damage checkpoint activation properties sets it apart from other similar compounds .
Properties
IUPAC Name |
(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVVQADPFXGHD-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CCC(CC2)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988627 | |
Record name | Widdrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6892-80-4 | |
Record name | Widdrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Widdrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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